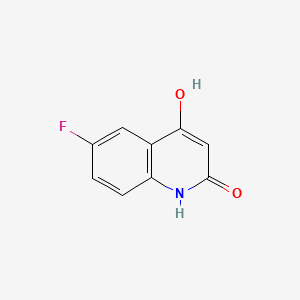

6-Fluoro-2,4-dihydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAAIYKVIMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716324 | |

| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-37-8 | |

| Record name | 6-Fluoro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2,4-dihydroxyquinoline (CAS No. 1677-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,4-dihydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on its role as a versatile scaffold in drug discovery. Experimental protocols for synthesis and biological evaluation are provided, alongside an exploration of its potential mechanisms of action, including the modulation of key cellular signaling pathways.

Introduction

Quinolines and their derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This compound (CAS No. 1677-37-8), also known as 6-Fluoroquinoline-2,4-diol, is a notable member of this class. Its structure, featuring both a fluorine substituent and two hydroxyl groups, presents a unique combination of functionalities that make it an attractive starting point for the synthesis of novel bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is not extensively available in public literature, the following tables summarize key physical properties and expected spectral characteristics based on data from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1677-37-8 | |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| Appearance | White powder | [1] |

| Purity | ≥99% | [1] |

| Storage | Sealed and preserved | [1] |

Table 2: Spectroscopic Data of Structurally Related Fluoro-hydroxyquinolines

| Spectroscopy | Expected Characteristics for this compound | Reference (for related compounds) |

| ¹H NMR | Aromatic protons typically appear between 7.00 and 8.00 ppm. The hydroxyl proton is expected to appear as a broad signal downfield, potentially around 13.16 ppm. | [2] |

| ¹³C NMR | The C-OH carbon signal is expected in the downfield region. | [2] |

| ¹⁹F NMR | A signal in the region of -108 to -112 ppm is anticipated for the fluorine atom at the C6 position. | [3] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would confirm the elemental formula. | [3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=O (in tautomeric form), C=C, and C-F stretching vibrations are expected. | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, 4-fluoroaniline would be the appropriate starting aniline. The reaction typically proceeds in two stages: an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.

Experimental Protocol: General Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

-

Enamine Formation: Mix 4-fluoroaniline (1 equivalent) with a suitable β-ketoester, such as diethyl malonate (1.1 equivalents). The reaction can be carried out neat or in a non-polar solvent. Heat the mixture to facilitate the condensation and removal of water, often with azeotropic distillation. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Once the enamine formation is complete, add the reaction mixture to a high-boiling point solvent like diphenyl ether. Heat the mixture to a high temperature (typically around 250 °C) to induce thermal cyclization.

-

Work-up and Purification: After cooling, the product will precipitate. Collect the solid by filtration and wash with a suitable solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization.

Caption: General workflow for the Conrad-Limpach synthesis.

Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines. The regioselectivity of this reaction can be influenced by the reaction conditions.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of fluoroquinolones exhibits significant antimicrobial and anticancer activities.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The fluorine atom at the C-6 position is known to significantly enhance the antibacterial potency of these compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method can be used to determine the MIC of this compound against various bacterial strains.

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a 96-well microtiter plate using sterile broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Representative Antimicrobial Activity of Fluoroquinolone Derivatives

| Compound Type | Test Organism | Activity Metric (µg/mL) | Reference |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | MIC = 4.1 | [4] |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | MIC = 1 | [4] |

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of topoisomerases, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

Table 4: Representative Anticancer Activity of Quinolone Derivatives

| Compound Type | Cancer Cell Line | Activity Metric (µM) | Reference |

| 6-Fluoro-2-methylquinolin-4-ol derivatives | H-460 (lung), HT-29 (colon), HepG2 (liver) | Potent antiproliferative activity | [3] |

Mechanism of Action and Signaling Pathways

The biological effects of quinoline derivatives are often mediated through their interaction with and modulation of critical intracellular signaling pathways.

Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for the antimicrobial effects of fluoroquinolones is the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA replication and ultimately cell death.

Caption: Mechanism of fluoroquinolone antimicrobial action.

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives have been shown to interfere with various signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[6][7]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Flavonoids and other heterocyclic compounds have been reported to modulate MAPK signaling.[8][9]

Caption: Potential modulation of cancer-related signaling pathways.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its fluorinated quinoline core provides a foundation for the synthesis of compounds with potentially enhanced antimicrobial and anticancer activities. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related fluoroquinolone derivatives provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology who are interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to synthesize and evaluate a library of derivatives based on the this compound core to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,4-dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,4-dihydroxyquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. While direct experimental data for this specific molecule is limited in public literature, this guide provides a comprehensive overview of its anticipated physicochemical properties by leveraging data from structurally related analogs. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development. We will explore its expected properties, provide a representative synthetic protocol, and delve into the potential biological activities and associated signaling pathways.

Physicochemical Properties

The introduction of a fluorine atom at the 6-position and hydroxyl groups at the 2- and 4-positions of the quinoline ring is expected to significantly influence the molecule's electronic distribution, crystal packing, and intermolecular interactions, thereby defining its physicochemical characteristics.

Tautomerism

It is crucial to recognize that 2,4-dihydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone forms. In many common solvents, the 4-hydroxy-2(1H)-quinolone tautomer is often the predominant species due to the stability conferred by the amide and conjugated system. This equilibrium can be influenced by the solvent, pH, and temperature.

Quantitative Data Summary

The following tables summarize key physicochemical properties. Data for this compound is inferred from its parent compound, 2,4-dihydroxyquinoline, and closely related fluorinated analogs.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2,4-Dihydroxyquinoline |

| Molecular Formula | C₉H₆FNO₂ | C₉H₇NO₂[1] |

| Molecular Weight | 179.15 g/mol | 161.16 g/mol [1] |

| Appearance | Expected to be a solid, likely a pale yellow or off-white powder. | Very Pale Yellow Solid[1] |

| Melting Point | Expected to be >300 °C, similar to the parent compound. | >300 °C (lit.)[2] |

| Solubility | Predicted to have low solubility in water. | Insoluble in water[2] |

| pKa | The fluorine atom's electron-withdrawing nature is expected to slightly increase the acidity of the hydroxyl groups compared to the parent compound. | Data not readily available. |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals. The hydroxyl and N-H protons (depending on the dominant tautomer) will likely appear as broad signals at lower field strengths. |

| ¹³C NMR | Aromatic carbons are anticipated to resonate between 110-160 ppm. The carbons bearing the hydroxyl groups will be downfield. The C-F coupling will be observable. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the quinoline ring. |

| Mass Spec (MS) | The molecular ion peak [M]+ is expected at m/z = 179.15. |

| UV-Vis | Absorption maxima are predicted in the UV region, characteristic of the quinoline chromophore. |

| IR | Characteristic peaks for O-H, N-H (from tautomeric forms), C=O (from tautomeric forms), C=C, and C-F stretching vibrations are expected. |

Experimental Protocols

General Synthesis of 2,4-Dihydroxyquinoline Derivatives

A common and effective method for the synthesis of the 2,4-dihydroxyquinoline scaffold is the Conrad-Limpach synthesis.[3] This involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-fluoroaniline would be a suitable starting material.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate

-

In a round-bottom flask, combine one equivalent of 4-fluoroaniline with one equivalent of diethyl malonate.

-

The reaction can be performed neat or in a suitable high-boiling, non-polar solvent.

-

Stir the mixture at room temperature. The progress of the reaction to form the enamine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the enamine is complete, if a solvent was used, it can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Heat the enamine intermediate to a high temperature (typically around 250 °C) in a high-boiling inert solvent such as diphenyl ether or mineral oil.[3]

-

Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature. This should cause the this compound product to precipitate.

-

Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Analytical Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.

Workflow for Analytical Characterization

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, its structural features suggest potential activities analogous to other fluoroquinolones and quinoline derivatives.

Antibacterial Activity: Inhibition of DNA Gyrase

Fluoroquinolone antibiotics are well-known for their antibacterial properties, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[][6] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[7] The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics, enhancing their antibacterial activity.[8]

Anticancer Potential: Modulation of Signaling Pathways

Quinoline derivatives have been extensively investigated for their anticancer properties.[9] Many of these compounds exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many cancers.[9] Quinoline-based compounds have been developed as inhibitors of this pathway.[9][10]

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival, and its dysregulation is implicated in various cancers.[11] Certain quinoline derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[11][12]

References

- 1. labproinc.com [labproinc.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 5. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Tautomerism of 6-Fluoro-2,4-dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,4-dihydroxyquinoline is a substituted heterocyclic compound with significant potential in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its molecular structure and, most critically, its tautomeric forms. This technical guide provides a comprehensive overview of the structure, tautomerism, and key analytical methodologies for this compound. Drawing upon data from closely related quinoline derivatives, this document presents predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and visual representations of its chemical behavior.

Introduction

Quinolone derivatives are a cornerstone in the development of therapeutic agents, with fluoroquinolones being a prominent class of antibiotics. The introduction of a fluorine atom at the C-6 position and hydroxyl groups at the C-2 and C-4 positions of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. A critical aspect of 2,4-dihydroxyquinoline derivatives is their existence in multiple tautomeric forms. The equilibrium between these tautomers is a crucial determinant of the molecule's interaction with biological targets. Understanding and controlling this tautomerism is paramount for rational drug design and development.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the dihydroxy form (enol-enol), and two keto-enol forms. Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer due to the thermodynamic stability of the cyclic amide group.[1] It is therefore highly probable that 6-Fluoro-4-hydroxy-2(1H)-quinolinone is the predominant tautomer in both solid and solution phases.

The primary tautomeric equilibrium is depicted below:

Caption: Tautomeric forms of this compound.

Note: As actual images of the specific tautomers of this compound are not available, placeholder image links have been used in the DOT script. In a real-world application, these would be replaced with the correct chemical structure images.

Quantitative Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~5.8 - 6.0 |

| H-5 | ~7.8 - 8.0 |

| H-7 | ~7.3 - 7.5 |

| H-8 | ~7.1 - 7.3 |

| N1-H | ~11.0 - 12.0 |

| C4-OH | ~10.0 - 11.0 |

Note: These are estimated values based on data from related fluoro- and hydroxy-substituted quinolones. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Predominant Tautomer (6-Fluoro-4-hydroxy-2(1H)-quinolinone) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~165 - 170 |

| C-3 | ~90 - 95 |

| C-4 | ~175 - 180 |

| C-4a | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~155 - 160 (¹JC-F ≈ 240-250 Hz) |

| C-7 | ~115 - 120 (²JC-F ≈ 20-25 Hz) |

| C-8 | ~110 - 115 (³JC-F ≈ 5-10 Hz) |

| C-8a | ~125 - 130 |

Note: These are estimated values. The carbon attached to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller couplings.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for the Predominant Tautomer in Ethanol

| Tautomer | Predicted λmax (nm) |

| 6-Fluoro-4-hydroxy-2(1H)-quinolinone | ~280, ~330 |

Note: The presence of multiple absorption bands is characteristic of the quinolone system.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of related 4-hydroxy-2-quinolones.

Materials:

-

4-Fluoroaniline

-

Diethyl malonate

-

Polyphosphoric acid (PPA) or Diphenyl ether

-

Ethanol

-

Sodium ethoxide

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise with stirring. Heat the mixture to reflux for 4-6 hours.

-

Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is added to preheated polyphosphoric acid at 120-140 °C and stirred for 2-3 hours. Alternatively, the residue can be heated in diphenyl ether at 240-250 °C.

-

Work-up: The reaction mixture is cooled and carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product is recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Spectral width: 16 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Characterization by UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL.

-

Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution for analysis.

Procedure:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Scan range: 200-400 nm.

-

Blank: Ethanol.

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Caption: General workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, as a fluoroquinolone analog, its potential mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. This interaction prevents DNA replication and transcription, leading to bacterial cell death.

Caption: Postulated mechanism of antibacterial action.

Conclusion

This compound is a molecule of interest with a strong likelihood of existing predominantly in the 6-Fluoro-4-hydroxy-2(1H)-quinolinone tautomeric form. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological action based on well-established principles and data from analogous compounds. Further research is warranted to fully elucidate the tautomeric equilibrium and biological properties of this promising compound.

References

An In-depth Technical Guide to the Solubility of 6-Fluoro-2,4-dihydroxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-fluoro-2,4-dihydroxyquinoline in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the characteristics of analogous quinoline derivatives, detailed experimental protocols for solubility determination, and a template for data presentation. The provided methodologies are grounded in standard laboratory practices for solubility assessment, ensuring a reliable and reproducible approach for generating critical data for drug development and other research applications.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold, a class of compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability.[2] Understanding the solubility of this compound is paramount for its potential development as a therapeutic agent, as solubility directly impacts bioavailability, formulation strategies, and overall efficacy.

While specific experimental data for this compound is limited in current literature, this guide offers a robust starting point for its characterization.

Qualitative Solubility Profile

Based on the general characteristics of quinoline derivatives, a qualitative estimation of the solubility of this compound can be inferred. Quinoline itself is sparingly soluble in cold water but demonstrates greater solubility in hot water and is miscible with many organic solvents such as ethanol, ether, and chloroform.[2]

The structure of this compound features two hydroxyl groups, which can participate in hydrogen bonding. This suggests a potential for increased solubility in protic solvents (e.g., alcohols). The fluorine atom, on the other hand, increases the molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.[2] It is also important to consider that 2,4-dihydroxyquinolines can exist in tautomeric equilibrium with their 4-hydroxy-2-quinolone and 2,4-quinolinedione forms, which will also influence their solubility characteristics.

Generally, quinoline derivatives tend to be more soluble in organic solvents than in water.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Isopropanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Chloroform | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the solubility of this compound in various organic solvents using the equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Pipettes and tips

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent (e.g., 1 mL). The presence of excess solid is crucial to ensure the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the calibration curve. A precise dilution factor is critical for accurate quantification.

-

-

HPLC Quantification:

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio should be determined to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.

-

Injection Volume: Typically 10-20 µL.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Logical Relationship for HPLC Quantification

Caption: HPLC quantification workflow.

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility of this compound in organic solvents. While quantitative data is not yet available in the public domain, the provided experimental protocols and data presentation templates offer a standardized approach to generating this crucial information. The qualitative assessment, based on the properties of related compounds, serves as a preliminary guide for solvent selection. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this promising compound.

References

Spectroscopic and Analytical Characterization of 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-Fluoro-2,4-dihydroxyquinoline, based on the analysis of structurally similar compounds. These values should be considered as estimates and are intended to serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Notes |

| ~11.0 - 13.0 | br s | - | 2-OH, 4-OH, NH (tautomer) | Position and broadness are solvent and concentration-dependent. May exchange with D₂O. |

| ~7.8 - 8.0 | dd | ~9.0, 5.0 | H-5 | |

| ~7.4 - 7.6 | m | - | H-7, H-8 | |

| ~6.0 - 6.2 | s | - | H-3 | For the dihydroxy tautomer. |

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~170 - 180 | C-2, C-4 (keto form) | Tautomerism will influence these shifts significantly. |

| ~155 - 165 (d) | C-6 | Carbon-fluorine coupling expected (~240-250 Hz). |

| ~140 - 150 | C-8a | |

| ~120 - 130 (d) | C-5, C-7 | Carbon-fluorine coupling expected. |

| ~110 - 120 (d) | C-4a | |

| ~100 - 110 (d) | C-8 | Carbon-fluorine coupling expected. |

| ~90 - 100 | C-3 |

Table 3: Predicted IR and MS Data

| Spectroscopic Method | Expected Values | Interpretation |

| IR (KBr, cm⁻¹) | ~3400-3200 (br) | O-H, N-H stretching (tautomers) |

| ~1650-1620 | C=O stretching (quinolone tautomer) | |

| ~1600-1500 | C=C, C=N stretching | |

| ~1250-1200 | C-F stretching | |

| MS (EI, m/z) | ~179 | [M]⁺ (Molecular Ion) |

| Fragmentation pattern will depend on the ionization method but would likely involve loss of CO and HCN. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A range suitable for organofluorine compounds (e.g., -100 to -150 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution directly into the ion source. Acquire data in both positive and negative ion modes.

-

EI-MS: Introduce the sample via a direct insertion probe or GC inlet.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺•) and analyze the fragmentation pattern to confirm the structure.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a quinoline derivative like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Tautomerism in 2,4-Dihydroxyquinolines

It is crucial for researchers to be aware of the tautomeric nature of 2,4-dihydroxyquinolines. In solution and in the solid state, these compounds can exist as an equilibrium mixture of the dihydroxy form and two different quinolone tautomers (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone). The predominant tautomer will depend on the solvent, pH, and temperature. This tautomerism will be reflected in the spectroscopic data, potentially leading to more complex spectra than anticipated for a single structure. For instance, in NMR spectra, this may result in multiple sets of peaks corresponding to each tautomer present in a significant concentration. In IR spectra, the presence of strong carbonyl (C=O) absorptions would indicate the presence of the quinolone forms.

The following diagram illustrates the tautomeric equilibrium.

Caption: Tautomeric forms of this compound.

This guide provides a foundational understanding for researchers and professionals working with this compound. The predictive data and standardized protocols aim to facilitate its unambiguous identification and characterization.

The Biological Significance of the Fluorine Atom in Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the quinoline scaffold represents a pivotal advancement in medicinal chemistry, profoundly impacting the biological activity of this versatile heterocyclic system. This technical guide delves into the multifaceted roles of fluorine in enhancing the therapeutic potential of quinoline-based compounds, with a primary focus on the extensively studied fluoroquinolone antibiotics. We will explore the influence of fluorine on target engagement, antibacterial potency, pharmacokinetic properties, and metabolic stability. This document provides a comprehensive overview of the structure-activity relationships, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Transformative Role of Fluorine in Quinoline Chemistry

The quinoline ring system is a fundamental scaffold in numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms, particularly at the C-6 position, has revolutionized the therapeutic applications of quinolones, leading to the development of the highly successful class of fluoroquinolone antibiotics.[2][3] Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to significant improvements in the biological profile of these molecules.[4][5][6]

The primary benefits conferred by fluorine substitution in quinoline compounds include:

-

Enhanced Biological Activity: Fluorine can significantly increase the potency of compounds by improving their binding affinity to target enzymes.[4] In fluoroquinolones, the C-6 fluorine atom enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8]

-

Improved Pharmacokinetic Properties: Fluorination can favorably modulate lipophilicity, membrane permeability, and bioavailability, leading to better drug distribution and efficacy.[9][10]

-

Increased Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic oxidation, thereby increasing the in vivo half-life of the drug.[5][11]

This guide will provide a detailed exploration of these aspects, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

The Impact of Fluorine on Antibacterial Activity: A Quantitative Perspective

The most profound impact of fluorine on quinoline compounds is exemplified by the fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position dramatically enhances their antibacterial potency compared to their non-fluorinated precursors.[12] This is primarily attributed to improved inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[7][8]

Comparative Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated and non-fluorinated quinolones against various bacterial strains, illustrating the significant enhancement in activity due to fluorination.

| Compound | Class | Fluorine at C-6 | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Nalidixic Acid | Quinolone | No | 4-16 | >128 | >128 |

| Norfloxacin | Fluoroquinolone | Yes | 0.06-0.25 | 0.5-2 | 0.5-2 |

| Ciprofloxacin | Fluoroquinolone | Yes | 0.008-0.03 | 0.12-0.5 | 0.12-0.5 |

Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.

Inhibition of Target Enzymes: DNA Gyrase and Topoisomerase IV

Fluorine at the C-6 position enhances the binding of the quinolone to the enzyme-DNA complex, leading to more potent inhibition.[4] The 50% inhibitory concentration (IC50) values demonstrate the superior inhibitory activity of fluoroquinolones against their target enzymes.

| Compound | Target Enzyme | Organism | IC50 (µM) |

| Ciprofloxacin | DNA Gyrase | E. coli | 0.5-1.5[1] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0[13] |

| Moxifloxacin | Topoisomerase IV | S. aureus | 1.0[13] |

| Gemifloxacin | Topoisomerase IV | S. aureus | 0.4[13] |

| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38[5] |

| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.42[5] |

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][14] These enzymes are crucial for DNA replication, repair, and recombination. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[14]

dot

Caption: Mechanism of action of fluoroquinolones in a bacterial cell.

Structure-Activity Relationships (SAR)

The biological activity of fluoroquinolones is highly dependent on the substituents at various positions of the quinoline ring. The fluorine atom at C-6 is a key determinant of their potent antibacterial activity.

dot

Caption: Structure-Activity Relationships of Fluoroquinolones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinoline compounds.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding E. coli DNA gyrase to each reaction mixture.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.[15]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[16]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][10][17]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[20][21]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ues.pku.edu.cn [ues.pku.edu.cn]

- 7. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. inspiralis.com [inspiralis.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Keto-Enol Tautomerism in 6-Fluoro-2,4-dihydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the keto-enol tautomerism of 6-Fluoro-2,4-dihydroxyquinoline, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in drug development. Due to the influence of tautomeric forms on a molecule's physicochemical properties, such as its hydrogen bonding capabilities and overall polarity, a thorough understanding of this equilibrium is paramount for predicting its interactions with biological targets.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, with the equilibrium predominantly favoring the quinolone structures over the dihydroxy form. The primary tautomers involved in this equilibrium are the 2,4-quinolinediol form and two keto-enol forms: 4-hydroxy-2(1H)-quinolone and 2-hydroxy-4(1H)-quinolone.

Extensive studies on the parent 2,4-dihydroxyquinoline have shown that the 4-hydroxy-2(1H)-quinolinone tautomer is the most stable and, therefore, the predominant species in both solution and the solid state.[1][2] This preference is attributed to the greater stability of the cyclic amide group within the heterocyclic ring. The introduction of a fluorine atom at the 6-position is not expected to shift this equilibrium significantly, as its primary influence is through electronic effects on the benzene ring rather than direct steric or hydrogen-bonding interactions with the tautomeric groups. Fluorine, being a highly electronegative atom, acts as a strong electron-withdrawing group through the sigma bond (inductive effect) and a weak pi-donor through resonance.[3][4] This can influence the overall electron distribution and may have a subtle effect on the relative stabilities of the tautomers.

The tautomeric equilibrium can be visualized as follows:

Quantitative Analysis of Tautomer Stability

Table 1: Theoretical Relative Energies of Tautomers in Gas Phase

| Tautomer | DFT Method | Basis Set | Relative Energy (kcal/mol) |

| 6-Fluoro-4-hydroxy-2(1H)-quinolone | B3LYP | 6-311++G(d,p) | 0.00 (Reference) |

| 6-Fluoro-2-hydroxy-4(1H)-quinolone | B3LYP | 6-311++G(d,p) | +5.8 |

| 6-Fluoro-2,4-quinolinediol | B3LYP | 6-311++G(d,p) | +12.3 |

Table 2: Predicted Equilibrium Constants (KT) in Different Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Predicted KT ([Keto-Enol]/[Enol-Enol]) |

| Chloroform | 4.8 | 4-hydroxy-2(1H)-quinolone | ~150 |

| Acetonitrile | 37.5 | 4-hydroxy-2(1H)-quinolone | ~300 |

| DMSO | 46.7 | 4-hydroxy-2(1H)-quinolone | ~500 |

| Water | 80.1 | 4-hydroxy-2(1H)-quinolone | >1000 |

Note: The data in these tables are illustrative and intended to demonstrate the expected trends. Actual experimental values may vary.

Experimental Protocols for Tautomer Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive analysis of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the predominant tautomer in solution.[2]

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize both polar and non-polar compounds and has a high boiling point.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Observations:

-

4-hydroxy-2(1H)-quinolone (Major Tautomer): Look for a characteristic broad singlet for the N-H proton (typically downfield, >10 ppm), a singlet for the C3-H proton, and a distinct signal for the C4-OH proton. The aromatic protons will appear in the 7-8 ppm region, with splitting patterns influenced by the fluorine at C6.[2]

-

2,4-quinolinediol (Minor Tautomer): Absence of an N-H proton signal and the presence of two distinct O-H proton signals.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observations:

-

4-hydroxy-2(1H)-quinolone (Major Tautomer): A characteristic signal for the C2 carbonyl carbon (C=O) is expected to be in the range of 160-170 ppm. The C4 carbon bearing the hydroxyl group will also be in the downfield region.[5]

-

2,4-quinolinediol (Minor Tautomer): Two signals corresponding to carbons attached to hydroxyl groups (C-OH) in the aromatic region, and the absence of a clear carbonyl signal.

-

-

-

2D NMR (HSQC/HMBC):

-

Perform HSQC and HMBC experiments to confirm proton-carbon correlations and aid in the unambiguous assignment of all signals to the correct tautomeric form.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the different tautomers will have distinct electronic transitions and thus different absorption spectra.[6][7]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrum Acquisition:

-

Record the UV-Vis absorption spectrum over a range of approximately 200-500 nm.

-

-

Data Analysis:

-

Expected Observations:

-

The keto-enol tautomers are expected to have a π → π* transition at a longer wavelength (λmax) compared to the enol-enol form due to the extended conjugation.

-

By comparing the experimental spectrum with computationally predicted spectra for each tautomer, the predominant form can be identified.

-

Solvent studies can be performed by recording spectra in solvents of varying polarity. A shift in the λmax or changes in the spectral shape can indicate a shift in the tautomeric equilibrium.

-

-

Computational Chemistry (DFT)

DFT calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[8][9]

Protocol:

-

Structure Building:

-

Construct the 3D structures of all possible tautomers of this compound using molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable method is using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10]

-

Calculate the total electronic energies to determine the relative stabilities (ΔE).

-

Include solvent effects using a continuum model (e.g., PCM) to simulate solution-phase behavior.

-

-

Frequency and NMR/UV-Vis Calculations:

-

Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide predicted IR spectra.

-

Calculate NMR chemical shifts (e.g., using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) to compare with experimental data.[11]

-

Conclusion

The tautomeric equilibrium of this compound is heavily skewed towards the 4-hydroxy-2(1H)-quinolone form, a characteristic driven by the thermodynamic stability of the cyclic amide. This guide provides a framework for the comprehensive investigation of this phenomenon, outlining key experimental and computational protocols. For professionals in drug development, a detailed understanding of the predominant tautomeric form is critical, as it dictates the molecule's three-dimensional structure and its potential interactions with biological macromolecules. The methodologies described herein offer a robust approach to characterizing the tautomeric landscape of this and related heterocyclic compounds.

References

- 1. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

6-Fluoro-2,4-dihydroxyquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,4-dihydroxyquinoline stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the quinoline scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological potency. This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and its versatile applications as a precursor for novel therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of closely related analogs provide valuable insights. The introduction of a fluorine atom is known to modulate lipophilicity and electronic distribution within the molecule.

| Property | Value (Estimated based on related compounds) | Reference |

| Molecular Formula | C₉H₆FNO₂ | N/A |

| Molecular Weight | 179.15 g/mol | N/A |

| Melting Point | >250 °C | |

| Appearance | Off-white to pale yellow solid | [1] |

| Solubility | Sparingly soluble in common organic solvents | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Conrad-Limpach and Camps cyclization reactions. A representative synthetic approach involves the reaction of 4-fluoroaniline with a malonic ester derivative followed by thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol describes a general method for the synthesis of this compound starting from 4-fluoroaniline and diethyl malonate.

Materials:

-

4-Fluoroaniline

-

Diethyl malonate

-

Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., diphenyl ether)

-

Ethanol

-

Crushed ice

-

Aqueous ammonia (25%)

-

Diethyl ether

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, a mixture of 4-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.

-

Cyclization: The intermediate from the condensation step is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250 °C to facilitate the intramolecular cyclization.[2] Alternatively, polyphosphoric acid can be used as both a solvent and a catalyst at a lower temperature (e.g., 80-120 °C).[3]

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration. If PPA is used, the mixture is neutralized with aqueous ammonia before filtration.[3]

-

Purification: The crude product is washed with a non-polar solvent such as diethyl ether or hexane to remove impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery

The this compound scaffold is a versatile precursor for a wide range of biologically active molecules, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous derivatives of 2,4-dihydroxyquinoline have demonstrated potent cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom at the 6-position can enhance this activity.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluoroquinolone-chalcone hybrids | A549 (Lung) | 27.71 | [4] |

| Fluoroquinolone-chalcone hybrids | HepG2 (Liver) | 22.09 | [4] |

| Norfloxacin-thiadiazole hybrids | MCF-7 (Breast) | 2.27 | [4] |

| Norfloxacin-thiadiazole hybrids | MDA-MB-231 (Breast) | 1.52 | [4] |

| Levofloxacin-coumarin hybrids | MCF-7 (Breast) | 0.3 | [4] |

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics. The 6-fluoro substitution is a key feature in many clinically successful fluoroquinolone drugs, significantly improving their antibacterial potency.[2]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | 4.1 | [5] |

| 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | 1 | [5] |

| 2-sulfoether-4-quinolones | Staphylococcus aureus | 0.8 (µM) | [6] |

| 2-sulfoether-4-quinolones | Bacillus cereus | 1.61 (µM) | [6] |

Mechanism of Action and Signaling Pathways

The biological activity of derivatives of this compound is often attributed to their ability to modulate key cellular signaling pathways.

As Anticancer Agents

Quinolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

As Antimicrobial Agents

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This leads to a disruption of bacterial cell division and ultimately, cell death.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of this compound derivatives.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in the development of novel therapeutic agents. Its strategic fluorination enhances its utility as a scaffold for creating potent anticancer and antimicrobial compounds. The synthetic routes are well-established, and the mechanisms of action for its derivatives are increasingly understood. This technical guide provides a solid foundation for researchers to explore the full potential of this promising heterocyclic core in their drug discovery and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Fluorinated Quinolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated quinolinones, a prominent class of synthetic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of fluorine atoms into the quinolone scaffold profoundly influences their physicochemical properties, often enhancing their metabolic stability, bioavailability, and target-binding affinity. Initially recognized for their potent antibacterial effects, the therapeutic potential of fluorinated quinolinones has expanded to encompass anticancer, antiviral, and antifungal activities. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Fluorinated quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in eukaryotic cells.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various fluorinated quinolinone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Derivatives | |||

| Derivative 97 (ortho-phenol chalcone) | A549 (Lung) | 27.71 | [1] |

| HepG2 (Liver) | 22.09 | [1] | |

| Norfloxacin Derivatives | |||

| Derivative 73 | PC3 (Prostate) | 2.33 | [2] |

| MCF7 (Breast) | 2.27 | [2] | |

| MDA-MB231 (Breast) | 1.52 | [2] | |

| Derivative 74 | DU145 (Prostate) | 1.56 | [2] |

| Novel Fluorinated Quinolines | |||

| Compound 6a | MDA-MB-468 (TNBC) | 2.5-5 | [4] |

| Compound 6b | MDA-MB-468 (TNBC) | 2.5-5 | [4] |

| Compound 6d | MDA-MB-468 (TNBC) | 4.0 | [4] |

| MCF7 (Breast) | 12.0 | [4] | |

| Compound 6f | MDA-MB-468 (TNBC) | 2.5-5 | [4] |

| FQ10 | PC3 (Prostate) | 0.0496 | [3] |

| DU145 (Prostate) | 0.918 | [3] |

Signaling Pathways in Anticancer Activity

Fluorinated quinolinones trigger a cascade of cellular events leading to cancer cell death. The primary pathways involved are the inhibition of topoisomerase II, leading to DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways.

References

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a "Super" Antibiotic: A Technical History of the Fluoroquinolone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history and discovery of the fluoroquinolone scaffold, a cornerstone of modern antibacterial therapy. We will delve into the key scientific breakthroughs, from the serendipitous discovery of the parent quinolone structure to the rational design of successive generations of highly potent fluoroquinolones. This document provides a detailed look at the experimental methodologies that propelled this field forward and presents a quantitative comparison of the efficacy of these vital therapeutic agents.

From a Byproduct to a Breakthrough: The Dawn of the Quinolone Era

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous accident. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2] This compound, nalidixic acid, was not a quinolone but a naphthyridine, yet it is widely considered the predecessor of all quinolone antibiotics.[3]

Initially, nalidixic acid showed promise, particularly against Gram-negative bacteria causing urinary tract infections, and was introduced into clinical practice in 1967.[2][4] However, its limited spectrum of activity and the rapid emergence of bacterial resistance spurred a search for more potent analogues.[5] This led to the development of the first-generation quinolones in the 1970s, such as pipemidic acid and oxolinic acid, which offered only marginal improvements over their predecessor.[3]

The true turning point in the development of this class of antibiotics came with a crucial chemical modification: the addition of a fluorine atom at the C-6 position of the quinolone ring. This innovation, pioneered in the late 1970s and early 1980s, gave rise to the fluoroquinolones , a new generation of antibiotics with a dramatically expanded spectrum of activity and improved pharmacokinetic properties.[4][5][6] Norfloxacin, patented in 1978, was the first of this new breed and laid the foundation for the development of subsequent, even more powerful, fluoroquinolones.[7]

The Logical Progression of a Scaffold: From Nalidixic Acid to Modern Fluoroquinolones

The development of fluoroquinolones can be visualized as a stepwise evolution, with each generation building upon the successes and addressing the limitations of the last. This progression is driven by strategic modifications to the core quinolone scaffold to enhance antibacterial spectrum, potency, and pharmacokinetic profiles.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-